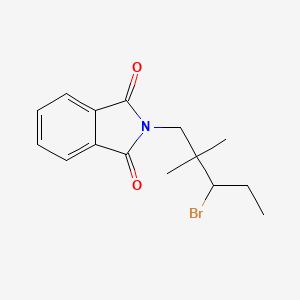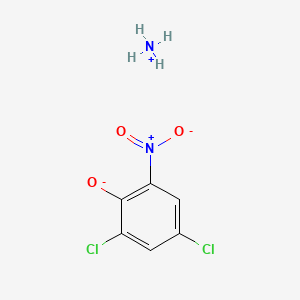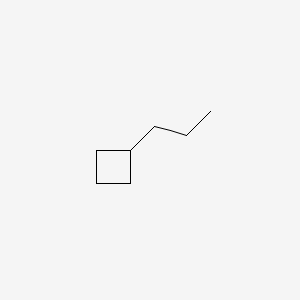
Cyclobutane, propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutane, propyl- is an organic compound with the molecular formula C₇H₁₄. It is a derivative of cyclobutane, where one of the hydrogen atoms is replaced by a propyl group. Cyclobutane itself is a four-membered ring structure, which is known for its significant ring strain due to the 90-degree bond angles, deviating from the ideal tetrahedral angle of 109.5 degrees .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutane, propyl- can be synthesized through several methods:
Photochemical [2+2] Cycloaddition: This method involves the dimerization of alkenes under UV light.
Dehalogenation of 1,4-Dihalobutanes: This method involves the reduction of 1,4-dihalobutanes using reducing metals like zinc or magnesium to form cyclobutane derivatives.
Hydrogenation of Cyclobutene: Cyclobutene can be hydrogenated in the presence of a nickel catalyst to form cyclobutane derivatives.
Industrial Production Methods
Industrial production of cyclobutane derivatives often involves the hydrogenation of cyclobutene due to its efficiency and scalability. The reaction is typically carried out at elevated temperatures and pressures to ensure complete hydrogenation .
Chemical Reactions Analysis
Types of Reactions
Cyclobutane, propyl- undergoes various types of chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with nickel (Ni) or palladium (Pd) catalysts
Substitution: Halogens (Cl₂, Br₂) in the presence of light or heat
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Halogenated cyclobutane derivatives
Scientific Research Applications
Cyclobutane, propyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclobutane, propyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Cyclobutane, propyl- can be compared with other cycloalkanes:
Cyclopropane: Smaller ring size, higher ring strain, and more reactive than cyclobutane.
Cyclopentane: Larger ring size, less ring strain, and more stable than cyclobutane.
Cyclohexane: Even larger ring size, minimal ring strain, and highly stable compared to cyclobutane.
Similar Compounds
- Cyclopropane (C₃H₆)
- Cyclopentane (C₅H₁₀)
- Cyclohexane (C₆H₁₂)
Cyclobutane, propyl- stands out due to its unique balance of ring strain and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
4806-62-6 |
|---|---|
Molecular Formula |
C7H14 |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
propylcyclobutane |
InChI |
InChI=1S/C7H14/c1-2-4-7-5-3-6-7/h7H,2-6H2,1H3 |
InChI Key |
GAGITJRONXSBFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


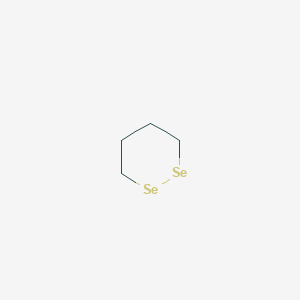
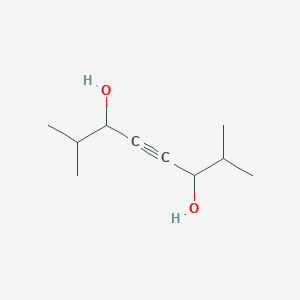
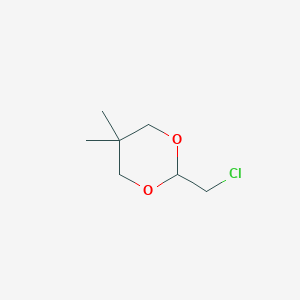
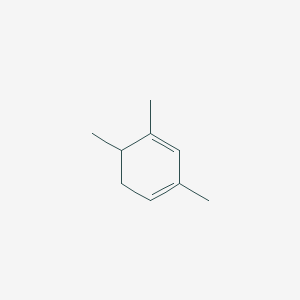
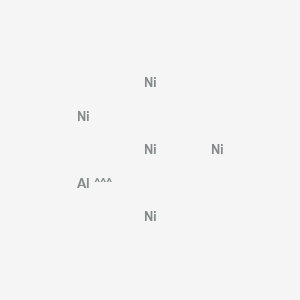
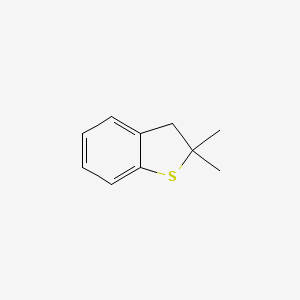
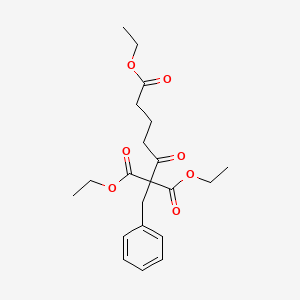
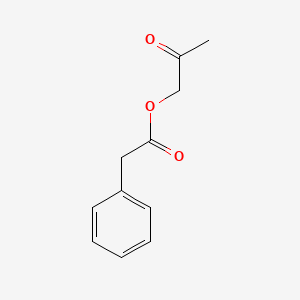
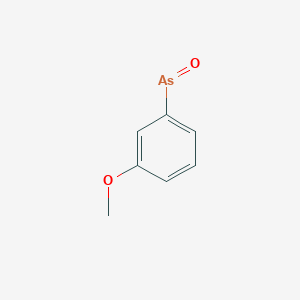
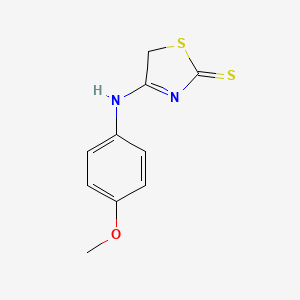
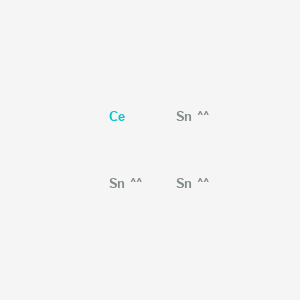
![2-[2-[5-[2-(Furan-2-yl)ethenyl]-2,4-dinitrophenyl]ethenyl]furan](/img/structure/B14731895.png)
